1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(cyclobutylmethyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-9(10(13)14)12(11-7)6-8-3-2-4-8/h5,8H,2-4,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLWDWSDFIQIKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethyl bromide with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole ring and cyclobutylmethyl group participate in oxidation pathways. Key findings include:
-
Side-chain oxidation : The cyclobutylmethyl substituent can undergo controlled oxidation using agents like KMnO₄ or CrO₃ under acidic conditions to yield cyclobutane carboxylic acid derivatives.
-
Ring oxidation : Under strong oxidizing conditions (e.g., H₂O₂/Fe²⁺), the pyrazole ring may undergo hydroxylation at the C-4 position.
Formation of Carbonyl Chlorides
The carboxylic acid group is readily converted to reactive acyl chlorides:
-
Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane .
-
Conditions : Reactions proceed at 0–25°C for 2–4 hours, achieving >85% conversion .
-
Applications : The resulting acyl chloride serves as an intermediate for amide or ester formation in medicinal chemistry .
Alkylation and Cyclization
The nitrogen atoms in the pyrazole ring enable alkylation:
Hydrolysis and Decarboxylation
Controlled hydrolysis and decarboxylation pathways have been reported:
-
Ester hydrolysis : Methyl esters (e.g., methyl 1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylate) undergo saponification with NaOH/EtOH/H₂O (70°C, 6h) to regenerate the carboxylic acid .
-
Thermal decarboxylation : Heating above 200°C in dipolar aprotic solvents (e.g., DMSO) eliminates CO₂, yielding 3-methyl-1-(cyclobutylmethyl)-1H-pyrazole .
Condensation Reactions
The carboxylic acid participates in condensation with amines and alcohols:
-
Amide formation : Reacts with primary amines (e.g., benzylamine) using EDC/HOBt in DMF to produce pyrazole-5-carboxamides .
-
Esterification : Methanol/H₂SO₄ at reflux yields methyl esters, crucial for improving bioavailability in drug design .
Derivatization for Biological Activity
Structural modifications enhance pharmacological properties:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 194.23 g/mol
- CAS Number : 1935348-23-4
The compound features a cyclobutylmethyl group attached to a pyrazole ring, which contributes to its distinct chemical properties. This structure allows it to participate in various chemical reactions and interactions.
Chemistry
1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure enables the formation of more complex heterocyclic compounds, which are crucial in drug discovery and development. The compound can undergo various reactions such as oxidation, reduction, and substitution, facilitating the synthesis of derivatives with enhanced biological activities.
Biology
In biological research, this compound has been studied for its potential enzyme inhibition and receptor binding capabilities. It has shown promise in modulating biochemical pathways, making it a candidate for further investigation into its molecular interactions. Studies have indicated that it may exhibit antimicrobial and anti-inflammatory properties, suggesting its utility in therapeutic applications.
Medicine
The medicinal potential of 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is noteworthy. It is being explored for its anti-inflammatory effects and possible applications as an analgesic or antimicrobial agent. Research indicates that the compound may inhibit specific enzymes involved in inflammatory processes, thereby reducing symptoms associated with inflammation.
Industry
In industrial applications, this compound is utilized in the production of agrochemicals and specialty chemicals. Its properties make it suitable for developing new materials and improving existing chemical processes.
Case Studies
Several case studies have illustrated the biological activities of 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid:
| Study Type | Objective | Findings | Reference Year |
|---|---|---|---|
| Antimicrobial Activity | Assess efficacy against Gram-positive/negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |
| Anticancer Activity | Evaluate cytotoxic effects on breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours) | 2023 |
| Anti-inflammatory Study | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs, highlighting differences in substituents and their implications:
Key Observations:
- Cycloalkyl vs. The tert-butyl group (in CAS 175277-09-5) offers bulk without strain, favoring thermal stability (mp ~150°C) .
- Commercial Availability : The target compound is discontinued , whereas tert-butyl and hydroxyethyl analogs remain available, suggesting challenges in synthesis or stability for the cyclobutylmethyl derivative.
Biological Activity
1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 1935348-23-4) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclobutylmethyl group, which may influence its pharmacological properties. The aim of this article is to explore the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C10H14N2O2
- Molecular Weight : 194.23 g/mol
- Structure : The compound contains a pyrazole ring substituted with a carboxylic acid and a cyclobutylmethyl group, which may contribute to its biological interactions.
Synthesis
The synthesis of 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the alkylation of pyrazole derivatives followed by functional group modifications. This approach allows for the introduction of various substituents that can enhance biological activity.
Antiviral Activity
Recent studies have indicated that derivatives of pyrazole compounds can exhibit significant antiviral activity, particularly against influenza virus neuraminidase (NA). For instance, a related study synthesized several C-5-NH2-acyl derivatives of oseltamivir, which contained pyrazole moieties and showed substantial NA inhibitory activity. The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the pyrazole ring could enhance inhibitory potency against NA .
The biological activity of 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid may involve:
- Inhibition of Enzyme Activity : The compound likely interacts with active sites on viral enzymes, preventing their function.
- Binding Affinity : Molecular docking studies suggest that the compound can form hydrogen bonds and hydrophobic interactions with key amino acids in the enzyme's active site, enhancing its inhibitory effects.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid?
- Methodological Answer : A general approach involves coupling cyclobutylmethyl groups to pyrazole cores via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using aryl boronic acids (e.g., cyclobutylmethyl boronic acid) with halogenated pyrazole esters in degassed DMF/water mixtures under inert atmospheres. Post-reaction purification via column chromatography yields intermediates, which are hydrolyzed to carboxylic acids using NaOH/EtOH .
- Key Data : Reaction conditions (Pd(PPh₃)₄, K₃PO₄, 80°C, 12h) and yields (60-85%) are critical for reproducibility .
Q. How is the compound characterized to confirm purity and structure?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to identify cyclobutylmethyl protons (δ 1.6–2.2 ppm) and pyrazole ring protons (δ 6.2–7.5 ppm).
- IR : Carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (e.g., C₁₀H₁₄N₂O₂: calculated 218.1056) .
Q. What are the recommended storage conditions to ensure stability?
- Methodological Answer : Store in sealed containers under dry conditions at 2–8°C to prevent hydrolysis of the carboxylic acid group. Desiccants like silica gel are recommended to avoid moisture absorption .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Catalyst Optimization : Use Pd(OAc)₂ with XPhos ligands for improved coupling efficiency .
- Solvent Selection : Replace DMF with THF/t-BuOH mixtures to reduce side reactions .
- Temperature Control : Gradual heating (60–80°C) prevents decomposition of sensitive intermediates .
Q. What strategies are effective for modifying the cyclobutylmethyl group to enhance bioactivity?
- Methodological Answer :
- Fluorination : Introduce fluorine atoms via electrophilic substitution to improve metabolic stability. For example, replace cyclobutylmethyl with fluorinated analogs (e.g., 2-fluoro-cyclobutylmethyl) using HF-pyridine .
- Ring Expansion : Synthesize bicyclic derivatives (e.g., fused cyclohexane rings) via photochemical [2+2] cycloadditions to alter steric effects .
Q. How can solubility issues in pharmacological assays be addressed?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
